1-(1,3-Difluoro-2-propanyl)piperazine
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Overview
Description
1-(1,3-Difluoro-2-propanyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two fluorine atoms attached to a propanyl group, which is further connected to the piperazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(1,3-Difluoro-2-propanyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize commercially available N-alkyl, N-acyl, or N-protected piperazines as starting materials . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
1-(1,3-Difluoro-2-propanyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.
Reagents and Conditions: Common reagents include sulfonium triflates, PhSH for deprotection, and basic conditions for cyclization reactions.
Major Products: The major products formed from these reactions include various substituted piperazines and their derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1,3-Difluoro-2-propanyl)piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,3-Difluoro-2-propanyl)piperazine can be compared with other piperazine derivatives such as:
- 1-(2-Fluoroethyl)piperazine
- 1-(3-Chloropropyl)piperazine
- 1-(2,3-Dichloropropyl)piperazine These compounds share the piperazine core structure but differ in the substituents attached to the ring. The presence of fluorine atoms in this compound imparts unique chemical and physical properties, such as increased stability and reactivity . This makes it distinct from other similar compounds and suitable for specific applications.
Properties
Molecular Formula |
C7H14F2N2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(1,3-difluoropropan-2-yl)piperazine |
InChI |
InChI=1S/C7H14F2N2/c8-5-7(6-9)11-3-1-10-2-4-11/h7,10H,1-6H2 |
InChI Key |
ARATYHVFHRFCCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(CF)CF |
Origin of Product |
United States |
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